Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-10-16(11-6-8-12(19)9-7-11)18-15-5-3-2-4-13(14)15/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMWDYTDYJWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization of Isatin Derivatives
The synthesis often begins with isatin derivatives, which undergo base-catalyzed condensation with ketones or aldehydes to form quinoline intermediates. For example, isatin reacts with acetone under strongly basic conditions (e.g., NaOH or KOH) to yield 2-methylquinoline-4-carboxylic acid via a Pfitzinger-like reaction. Critical parameters include:
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Temperature : 25–35°C for initial mixing, followed by reflux at 100°C.
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Base concentration : 15–20% NaOH for optimal ring-opening and cyclization.
This step achieves a near-quantitative yield (99%) when conducted under nitrogen to prevent oxidation.
Esterification of the Carboxylic Acid Group
The final step involves converting the carboxylic acid to a methyl ester. Two primary methods are employed:
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Thionyl chloride-mediated esterification :
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Direct methylation with dimethyl sulfate :
Optimization of Reaction Conditions
Temperature and pH Control
Catalysts and Solvents
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Palladium catalysts (e.g., Pd(OAc)₂) enable efficient Suzuki-Miyaura couplings for aryl group introduction.
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High-boiling solvents like nitrobenzene or m-xylene improve reaction homogeneity and thermal stability.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions. Fischer esterification (reverse reaction) in aqueous acidic media regenerates the carboxylic acid derivative, while alkaline hydrolysis yields the carboxylate salt.
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Conditions for hydrolysis :
The ester group also participates in transesterification with alcohols (e.g., ethanol) under catalytic acidic conditions to form ethyl analogs .
Electroreductive Cross-Coupling
The compound participates in electroreductive coupling with benzophenones to form 2-diarylmethyl-4-quinolone derivatives :
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Mechanism :
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Step 1 : Two-electron reduction of benzophenone generates a carbanion intermediate.
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Step 2 : Nucleophilic 1,4-addition to the 2-position of the quinoline ring.
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Step 3 : O-silylation with trimethylsilyl chloride (TMSCl) stabilizes the adduct.
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Reaction Conditions :
S-Methylation
The hydroxyl group at the 4-position undergoes selective S-methylation with methyl iodide:
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Product : Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with >80% yield .
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Selectivity : Steric hindrance near the nitrogen atom directs methylation to the oxygen atom (SN2 mechanism) .
O-Methylation
Under stronger basic conditions (NaH or K₂CO₃), methylation shifts to the hydroxyl group:
Table 1: Methylation Selectivity Under Varied Conditions
| Base | Solvent | Temperature | Major Product | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 50°C | 3 (S-methyl) | >80 |
| NaH | DMF | 50°C | 4 (O-methyl) | 65–75 |
Nucleophilic Aromatic Substitution
The electron-deficient quinoline ring facilitates nucleophilic substitution at the 2- and 4-positions:
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Example : Reaction with amines (e.g., piperidine) in the presence of paraformaldehyde yields Mannich base derivatives .
Oxidation and Reduction
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Oxidation : The phenolic hydroxyl group is susceptible to oxidation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), forming quinone derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives .
Biological Activity-Driven Modifications
The compound serves as a scaffold for synthesizing bioactive analogs:
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Anticancer derivatives : Acylation at the 4-hydroxyl group with chlorinated benzoyl chlorides enhances cytotoxicity .
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Antibacterial agents : Conversion to carboxamides via coupling with primary amines improves activity against Gram-positive bacteria .
Key Structural Influences on Reactivity
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Phenolic hydroxyl group : Participates in hydrogen bonding, directing electrophiles to specific positions .
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Ester moiety : Enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating reactions under mild conditions .
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Quinoline ring : Electron-withdrawing nature activates positions 2 and 4 for nucleophilic attack .
Scientific Research Applications
Antibacterial Activity
One of the prominent applications of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is in the development of antibacterial agents. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity, demonstrating that structural modifications can enhance efficacy .
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Methyl 2-(3-methoxyphenyl)quinoline-4-carboxylate | E. coli | 18 |
| Control (Ampicillin) | S. aureus | 20 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit cancer cell proliferation by disrupting key cellular pathways. For example, studies have reported that certain derivatives can effectively inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival .
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the cytotoxic effects of this compound on HCT116 colorectal cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for inhibiting cell growth .
Biological Mechanisms
Understanding the biological mechanisms underlying the actions of this compound is essential for its application in therapeutic contexts. Molecular docking studies reveal that the compound interacts with biological targets such as serum albumin, influencing its pharmacokinetic properties .
Table 2: Binding Affinity Studies
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | BSA | -7.5 |
| Control (Chalcone Derivative) | BSA | -6.8 |
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on the quinoline scaffold significantly impacts molecular properties:
Key Observations :
- Hydroxyl vs.
Structural and Crystallographic Insights
- Dihedral Angles: In 4-Chlorophenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings is 14.7°, indicating moderate conjugation . For hydroxyl-substituted analogues, similar angles are expected, but hydrogen bonding may alter crystal packing.
- Crystal Packing: 2-(4-Methylphenyl)quinoline-4-carboxylic acid forms one-dimensional hydrogen-bonded chains via carboxylic acid groups . In contrast, the methyl ester in the target compound may favor weaker interactions (e.g., van der Waals forces), affecting melting points and solubility .
Biological Activity
Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antitumor, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 273.28 g/mol
- Structure : The compound features a quinoline core fused with a hydroxyphenyl group, contributing to its biological reactivity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 15 | |
| Escherichia coli (E. coli) | 12 | |
| Pseudomonas aeruginosa (P. aeruginosa) | 10 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Antitumor Activity
Research has indicated that derivatives of quinoline compounds, including this compound, possess selective cytotoxicity towards cancer cells. For instance, studies involving doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines demonstrated that certain derivatives showed enhanced toxicity towards resistant cancer cells while exhibiting lower toxicity towards normal fibroblasts.
Case Study: Cytotoxicity Evaluation
In vitro cytotoxicity tests using the MTT assay revealed:
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| This compound | 56.8 | RAW 264.7 Macrophages |
| Doxorubicin | 25.0 | Doxorubicin-sensitive |
| Doxorubicin-resistant | >100 | Resistant line |
The results indicate that this compound has a favorable safety profile and potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects, particularly as a selective COX-2 inhibitor. The structure-activity relationship indicates that modifications on the quinoline ring can enhance selectivity and potency against COX-2 compared to COX-1.
Inhibition Potency Comparison
| Compound | COX-2 IC (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.043 | >500 |
| Celecoxib | 0.060 | 405 |
This data suggests that this compound is a promising candidate for further development in anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
